1-(2,4-Dimethoxyphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
Description
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-30-17-7-8-19(20(14-17)31-2)26-23(29)25-18-6-4-3-5-16(18)13-21-27-22(28-32-21)15-9-11-24-12-10-15/h3-12,14H,13H2,1-2H3,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYKEOTZCCOPMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Dimethoxyphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a compound that incorporates a 1,3,4-oxadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.
Chemical Structure
The compound can be represented as follows:
Where:
- The 1,3,4-oxadiazole ring contributes to its pharmacological potential.
- The pyridine and dimethoxyphenyl groups enhance its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar oxadiazole derivatives against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole A | S. aureus | 8 µg/mL |
| Oxadiazole B | E. coli | 16 µg/mL |
| Target Compound | Pseudomonas aeruginosa | 12 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. Notably, derivatives of oxadiazole have shown inhibitory effects on cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The mechanism often involves induction of apoptosis and inhibition of cell proliferation .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 | 15.0 | Study A |
| HCT116 | 10.5 | Study B |
| HeLa | 20.0 | Study C |
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been documented. Studies indicate that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Case Study on Antibacterial Activity : Dhumal et al. (2016) synthesized a series of oxadiazole derivatives and tested them against Mycobacterium bovis. The most active compounds demonstrated significant inhibition at low concentrations, indicating the potential for developing new antitubercular agents .
- Case Study on Anticancer Activity : Research conducted by Maftei et al. (2020) showed that certain oxadiazole derivatives exhibited IC50 values below 20 µM against multiple cancer cell lines, suggesting their effectiveness as anticancer agents .
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through multi-step organic reactions involving the formation of urea linkages and the introduction of various functional groups. The general synthetic route includes:
- Formation of the Urea Linkage : Reacting isocyanates with amines or phenols.
- Introduction of the Dimethoxyphenyl Group : Utilizing electrophilic aromatic substitution reactions.
- Pyridinyl and Oxadiazolyl Incorporation : Achieved through coupling reactions such as Suzuki or Buchwald-Hartwig cross-coupling.
The molecular formula of this compound is C20H22N4O3, with a molecular weight of approximately 366.42 g/mol. Its structure features multiple functional groups that contribute to its biological activity.
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Research has shown that derivatives containing the urea moiety can exhibit significant antiproliferative effects against various cancer cell lines. The compound has been tested against National Cancer Institute (NCI)-60 human cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis in cancer cells .
Enzyme Inhibition
The compound may act as an inhibitor for several key enzymes involved in cancer metabolism and proliferation. For instance, it shows potential inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair processes. This mechanism can enhance the efficacy of existing chemotherapeutic agents.
Antimicrobial Properties
Initial studies indicate that this compound possesses antimicrobial activity against various bacterial strains, suggesting its potential use as an antibacterial agent. The presence of the pyridine ring may contribute to this activity by interacting with bacterial enzymes or receptors.
Case Studies and Research Findings
Several studies have documented the effectiveness of 1-(2,4-Dimethoxyphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea in various applications:
Q & A
Q. What are the recommended synthetic routes for 1-(2,4-Dimethoxyphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea, and what are the critical reaction conditions to ensure high yield?
Methodological Answer: The synthesis typically involves three key steps:
- Oxadiazole ring formation : Cyclization of pyridine-4-carbohydrazide with a substituted carboxylic acid under dehydrating conditions (e.g., POCl₃ or DCC). Temperature control (80–100°C) and anhydrous solvents (e.g., THF) are critical to avoid side reactions .
- Urea linkage : Reaction of 2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline with 2,4-dimethoxyphenyl isocyanate in DMF at 0–5°C to prevent premature decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Verify methoxy (δ 3.8–4.0 ppm), urea NH (δ 9.5–10.5 ppm), and pyridine/oxadiazole aromatic protons (δ 7.0–8.5 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ matching C₂₇H₂₄N₅O₄⁺ (theoretical m/z 494.1825).
- Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) resolves the planar urea moiety and dihedral angles between aromatic rings, critical for validating intramolecular interactions .
Q. What preliminary biological assays are recommended to evaluate the compound's bioactivity?
Methodological Answer:
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Solubility and stability : Measure logP (shake-flask method) and plasma stability (HPLC monitoring over 24 hours) .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in bioactivity data across different studies involving this compound?
Methodological Answer:
- Assay standardization : Replicate experiments under identical conditions (e.g., pH, temperature, cell passage number) to isolate variability .
- Structural validation : Compare crystallographic data (e.g., torsion angles of the oxadiazole-pyridine linkage) to rule out polymorphic effects .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate discrepancies in IC₅₀ values, considering factors like assay sensitivity (e.g., fluorogenic vs. colorimetric substrates) .
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize the compound's pharmacological profile?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified methoxy groups (e.g., ethoxy, halogen) and oxadiazole substituents (e.g., cyclopropyl, thiophene) .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with urea NH, π-π stacking of pyridine) .
- QSAR modeling : Train models with descriptors like polar surface area and Hammett constants to predict bioactivity trends .
Q. What computational approaches are suitable for predicting the binding interactions of this compound with potential biological targets?
Methodological Answer:
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., EGFR kinase domain) in explicit solvent (CHARMM36 force field) to assess binding stability over 100 ns trajectories .
- Free-energy calculations : Use MM-PBSA/GBSA to estimate binding affinities, focusing on contributions from hydrophobic (oxadiazole) and polar (urea) moieties .
- ADMET prediction : Employ SwissADME or ADMETlab to forecast pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
